4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile
Overview
Description
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a trifluoromethyl group and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Scientific Research Applications
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: This compound also features a benzonitrile core but with a dimethylamino group instead of an isopropylamino group.
3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile: This compound contains two trifluoromethyl groups and a chlorine atom, offering different chemical properties and reactivity.
Uniqueness
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the isopropylamino and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications .
Biological Activity
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile, a compound characterized by its trifluoromethyl and isopropylamino functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12F3N
- CAS Number : 864286-45-3
- Molecular Weight : 225.23 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological targets. The isopropylamino group contributes to its pharmacological properties, making it a candidate for further research in drug development.
The biological activity of this compound can be understood through its interaction with various molecular targets:
- Target Proteins : Similar compounds often target enzymes and receptors involved in cellular signaling pathways. For example, compounds with similar structures have shown to inhibit protein kinases, which are critical in cancer cell proliferation.
- Binding Interactions : The compound likely binds to specific active sites on target proteins, inhibiting their function and leading to downstream effects such as apoptosis in cancer cells .
This compound exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in nucleotide synthesis, impacting cellular growth and proliferation pathways.
- Cellular Effects : The compound has shown the ability to induce apoptosis in various cancer cell lines by disrupting normal cellular functions .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. The compound is expected to be absorbed effectively after administration, allowing it to reach target tissues and exert its biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Studies : Research has demonstrated that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, analogs showed IC50 values ranging from 0.008 µM to 1.35 µM, indicating potent anti-cancer activity .
- Mechanistic Insights : Studies indicate that these compounds can disrupt microtubule dynamics, leading to G2/M phase arrest in the cell cycle. This disruption results in enhanced apoptosis rates among treated cells .
- Comparative Analysis : A comparative analysis of similar benzonitriles revealed that those with trifluoromethyl substitutions exhibited improved efficacy in inhibiting tumor growth compared to their non-fluorinated counterparts.
Summary Table of Biological Activity
Properties
IUPAC Name |
4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASCHIBWACYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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